N-{(Z)-2-Benzo[1,3]dioxol-5-yl-1-[2-(1H-benzoimidazol-2-yl)-ethylcarbamoyl]-vinyl}-benzamide
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Overview
Description
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structure, which includes benzodiazole and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzodioxole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the purification of the product using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole and benzodioxole rings, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of benzodiazole and benzodioxole moieties, which exhibit fluorescence properties. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of protein function is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also utilized in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: shares similarities with other benzodiazole and benzodioxole derivatives, such as:
Uniqueness
The uniqueness of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H22N4O4 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H22N4O4/c31-25(18-6-2-1-3-7-18)30-21(14-17-10-11-22-23(15-17)34-16-33-22)26(32)27-13-12-24-28-19-8-4-5-9-20(19)29-24/h1-11,14-15H,12-13,16H2,(H,27,32)(H,28,29)(H,30,31)/b21-14- |
InChI Key |
ZZXKSLJTOMRCED-STZFKDTASA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCC3=NC4=CC=CC=C4N3)\NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC3=NC4=CC=CC=C4N3)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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